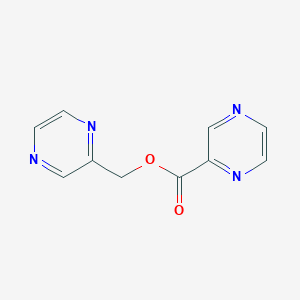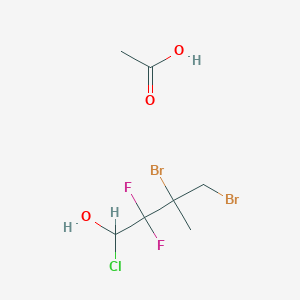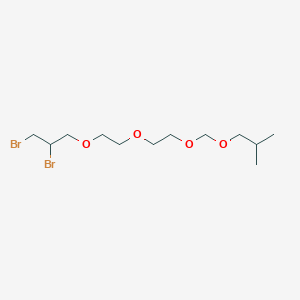
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is an organic compound characterized by the presence of bromine atoms and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane typically involves the bromination of a precursor compound. One common method is the bromination of an alkene or alkyne precursor using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) . The reaction proceeds through the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by bromide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
科学的研究の応用
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in electrophilic addition reactions, while the ether linkages can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-methylaniline: Another brominated compound with applications in organic synthesis and as an intermediate for pharmaceuticals.
Dibromothymoquinone: A brominated quinone with biological activity and potential use as a plastoquinone antagonist.
Uniqueness
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is unique due to its multiple ether linkages and specific bromination pattern, which confer distinct chemical and physical properties compared to other brominated compounds.
特性
CAS番号 |
91100-70-8 |
|---|---|
分子式 |
C12H24Br2O4 |
分子量 |
392.12 g/mol |
IUPAC名 |
1-[2-[2-(2,3-dibromopropoxy)ethoxy]ethoxymethoxy]-2-methylpropane |
InChI |
InChI=1S/C12H24Br2O4/c1-11(2)8-18-10-17-6-4-15-3-5-16-9-12(14)7-13/h11-12H,3-10H2,1-2H3 |
InChIキー |
PGAXUZJKRMNHMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCOCCOCCOCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


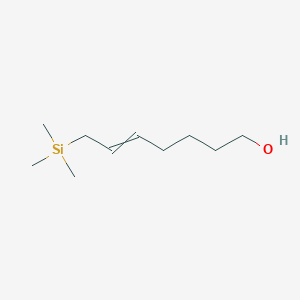
methanone](/img/structure/B14348083.png)
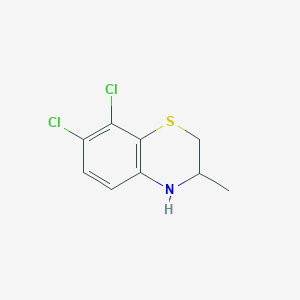
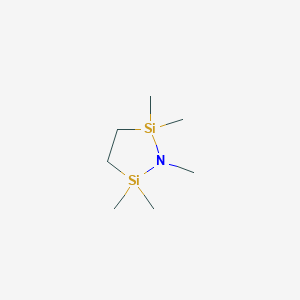
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
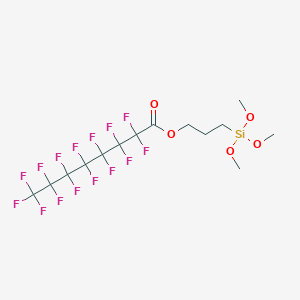
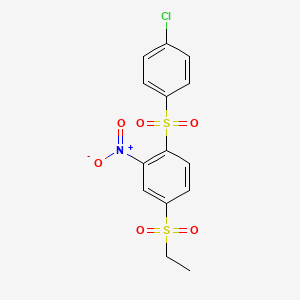
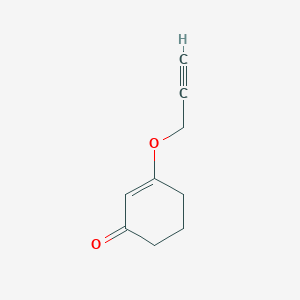
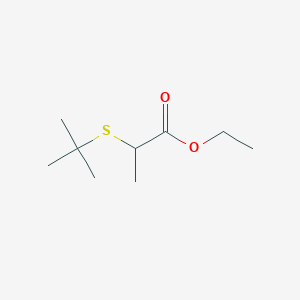
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
